6-Oxa-8-azabicyclo[3.2.2]nonane
CAS No.:
Cat. No.: VC16481274
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 6-oxa-8-azabicyclo[3.2.2]nonane |
| Standard InChI | InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2 |
| Standard InChI Key | ZOOFGOIZHNLOSH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CNC(C1)CO2 |
Introduction
Structural Characteristics and Nomenclature
The bicyclo[3.2.2]nonane skeleton consists of a nine-membered ring system with bridgehead atoms at positions 1, 4, and 6. In 6-oxa-8-azabicyclo[3.2.2]nonane, the oxygen atom occupies position 6, while the nitrogen atom resides at position 8 (Figure 1). This arrangement introduces significant ring strain and polarity, influencing reactivity and intermolecular interactions .
Table 1: Key structural identifiers of 6-oxa-8-azabicyclo[3.2.2]nonane
| Property | Value | Source |
|---|---|---|
| CAS Number | 1334148-64-9 | |
| Molecular Formula | ||
| Molecular Weight | 127.18 g/mol | |
| IUPAC Name | 6-oxa-8-azabicyclo[3.2.2]nonane | |
| SMILES | C1CC2CNC(C1)CO2 |
Comparative analysis with analogous structures, such as 3-azabicyclo[3.2.2]nonane (CAS: 283-24-9), reveals that substituting oxygen for a methylene group reduces molecular symmetry and alters electronic properties. The NIST entry for 3-azabicyclo[3.2.2]nonane reports a molecular weight of 125.21 g/mol, underscoring the impact of heteroatom inclusion on mass distribution .
Synthetic Methodologies
| Component | Role | Example |
|---|---|---|
| Aldehyde precursor | Electrophilic center | 3-oxopropanal |
| Ammonium acetate | Nitrogen source | NH₄OAc |
| Triethylamine | Base catalyst | Et₃N |
| Solvent | Reaction medium | Ethanol |
| Heating method | Energy input | Microwave |
Mechanistic Considerations
A proposed mechanism involves:
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Iminium ion formation: Nucleophilic attack of ammonia (from ammonium acetate) on an aldehyde carbonyl, followed by dehydration .
-
Enolate generation: Deprotonation of a second aldehyde molecule by triethylamine, forming a resonance-stabilized enolate.
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Cyclization: Attack of the enolate on the iminium ion, leading to bicyclic ring closure via intramolecular Mannich reaction .
This pathway mirrors the synthesis of pentaazabicyclo[3.3.1]nonane derivatives, where cyclization is driven by microwave or ultrasonic irradiation .
Physicochemical Properties
Spectral Characterization
Although experimental spectra for 6-oxa-8-azabicyclo[3.2.2]nonane are unavailable, its PubChem entry predicts key spectral features:
-
IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1100 cm⁻¹ (C-O), and ~1600 cm⁻¹ (C=N if present) .
-
NMR: Expected splitting patterns due to bridgehead protons and heteroatom-induced deshielding .
Thermodynamic Properties
Comparative data from 3-azabicyclo[3.2.2]nonane suggest:
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